molecular formula C9H9BrN2 B8470796 5-bromo-4-ethyl-1H-indazole

5-bromo-4-ethyl-1H-indazole

Cat. No. B8470796
M. Wt: 225.08 g/mol
InChI Key: NITAZIUYMOVOFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-4-ethyl-1H-indazole is a useful research compound. Its molecular formula is C9H9BrN2 and its molecular weight is 225.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-4-ethyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-4-ethyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-bromo-4-ethyl-1H-indazole

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

5-bromo-4-ethyl-1H-indazole

InChI

InChI=1S/C9H9BrN2/c1-2-6-7-5-11-12-9(7)4-3-8(6)10/h3-5H,2H2,1H3,(H,11,12)

InChI Key

NITAZIUYMOVOFU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC2=C1C=NN2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3.78 g of the compound prepared in Example 212c in 7.3 ml methanol and 26.3 ml of 37% hydrochloric acid was heated under reflux for 2 hours. This was then diluted with 400 ml ethyl acetate. The organic phase was washed three times with 50 ml portions of sodium hydrogen carbonate solution and once with 50 ml saturated sodium chloride solution, dried over sodium sulphate and concentrated in vacuo. The crude product thus obtained was purified by column chromatography on silica gel with hexane/0-50% ethyl acetate. Yield: 2.97 g of the title compound.
Name
compound
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
solvent
Reaction Step One
Quantity
26.3 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

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